GSM vs. GSI Cognitive Outcomes: Sustained Memory Amelioration in Tg2576 Mice Without Cognition Impairment in Wild-Type Controls
In a direct head-to-head in vivo study, the acid GSM GSM-2 (a structural analog within the CAS 937812-80-1 GSM class) was compared against two clinical-stage GSIs—semagacestat (LY450139) and BMS-708163—for effects on spatial working memory in APP-transgenic Tg2576 mice and wild-type controls using the Y-maze task [1]. While acute dosing with either GSI ameliorated memory deficits in 5.5-month-old Tg2576 mice, these beneficial effects disappeared after 8 days of subchronic dosing [1]. Subchronic GSI dosing further impaired normal cognition in 3-month-old Tg2576 mice, and semagacestat impaired cognition in wild-type mice with 10-fold lower potency than in Tg2576 mice, indicating an APP/β-CTF-dependent mechanism of toxicity [1]. In direct contrast, both acute and subchronic dosing with GSM-2 significantly ameliorated memory deficits in Tg2576 mice and did not affect normal cognition in wild-type mice [1].
| Evidence Dimension | Cognitive function following subchronic (8-day) dosing |
|---|---|
| Target Compound Data | GSM-2: Significantly ameliorated memory deficits in Tg2576 mice; no impairment of normal cognition in wild-type mice |
| Comparator Or Baseline | GSIs (semagacestat, BMS-708163): Initial acute benefit disappeared after subchronic dosing; impaired normal cognition in Tg2576 and/or wild-type mice |
| Quantified Difference | Qualitative divergence in sustained efficacy and absence of cognitive impairment with GSM-2 |
| Conditions | Y-maze spatial working memory task; 5.5-month-old and 3-month-old APP-transgenic Tg2576 mice; wild-type mice; 8-day subchronic dosing |
Why This Matters
This head-to-head in vivo data demonstrates that GSMs within the CAS 937812-80-1 structural class avoid the cognition-impairing liabilities of GSIs under subchronic dosing, a critical differentiator for studies requiring sustained target engagement without behavioral confounds.
- [1] Mitani Y, Yarimizu J, Saita K, Uchino H, Akashiba H, Shitaka Y, Ni K, Matsuoka N. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. J Neurosci. 2012;32(6):2037-2050. View Source
